molecular formula C9H10N4S B2612623 1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol CAS No. 22347-25-7

1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol

Cat. No. B2612623
CAS RN: 22347-25-7
M. Wt: 206.27
InChI Key: XAFZUUBFIXXHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 2,4-dimethylphenyl group suggests the presence of a phenyl (benzene) ring with methyl groups at the 2nd and 4th positions .


Synthesis Analysis

While specific synthesis methods for “1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol” were not found, tetrazoles are often synthesized using the addition of azide to nitriles .


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Dimethyl-phenyl)-1H-tetrazole-5-thiol” would depend on its exact molecular structure. For instance, similar compounds like 2’,4’-Dimethylacetophenone have a molecular weight of 148.202 Da .

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by Mekky and Thamir (2019) focused on synthesizing and characterizing novel "1-phenyl-1H-tetrazole-5-thiol" derivatives. These compounds were examined for their biological activities against bacteria such as E. coli and Staphylococcus aureus, showing significant inhibition activity (Mekky & Thamir, 2019).
  • Chemical Reactions and Catalysts :

    • Research by Savolainen, Han, and Wu (2014) utilized "1-Phenyl-1H-tetrazole-5-thiol" in a Markovnikov-selective formal hydroamination of styrenyl compounds, highlighting its potential in facilitating specific chemical transformations (Savolainen, Han, & Wu, 2014).
    • A study on the dimerization of 1-phenyl-1H-tetrazole-5-thiol using metalloporphyrin catalysts was conducted by Yahong et al. (2012). This research provides insights into the catalytic processes and intermediates involved in such reactions (Yahong et al., 2012).
  • Crystal and Molecular Structure Analysis :

    • Jiménez-Sandoval, Cea-Olivares, and Hernández-Ortega (1997) examined the metal-ligand bonding in organotin(IV) complexes of anionic nitrogen heterocycles containing a thioketo exocyclic group, including 1-phenyl-1H-tetrazole-5-thiolato heterocycle. Their systematic crystallographic study provided a rationalization of the solid-state bonding behaviour of organotin(IV) derivatives (Jiménez-Sandoval, Cea-Olivares, & Hernández-Ortega, 1997).
  • Pharmacological Activities :

    • The synthesis and evaluation of 1-phenyl-1h-tetrazole-5-thiol derivatives for their antibacterial properties were also a subject of study, as demonstrated by the work of Gul et al. (2017), highlighting the potential pharmacological applications of these compounds (Gul et al., 2017).
  • Applications in Material Science :

    • Research by Al-Janabi, Al-Samrai, and Alheety (2020) focused on the synthesis and characterization of mercury(II) complexes using 1-phenyl-1H-tetrazol-5-thiol and carbon nanotubes, exploring their hydrogen storage capacities. This study provides a glimpse into the applications of this compound in material science and energy storage (Al-Janabi, Al-Samrai, & Alheety, 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some tetrazole derivatives have been studied for their potential biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions would depend on the potential applications of this compound. Tetrazole derivatives are a topic of ongoing research due to their potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-3-4-8(7(2)5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFZUUBFIXXHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=S)N=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.